molecular formula C8H5BrClNO2 B2953336 6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one CAS No. 880545-25-5

6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one

Cat. No. B2953336
CAS RN: 880545-25-5
M. Wt: 262.49
InChI Key: GDWSWKKSEYXCQB-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one is a heterocyclic compound . It is a building block used in the construction of pyrimidinyl substituted benzoxazinones, small molecule rennin inhibitors .


Molecular Structure Analysis

The molecular formula of 6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one is C8H5BrClNO2 . The InChI Key is GDWSWKKSEYXCQB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one include a molecular weight of 262.49 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one serves as a precursor in the synthesis of quinazolinones, which have shown antimicrobial properties. Specifically, its derivatives have been synthesized and evaluated for their effectiveness against various microorganisms, indicating its role in the development of new antimicrobial agents (Patel, Mistry, & Desai, 2006).

Hypolipidemic Properties

Research has identified derivatives of 6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one with significant hypolipidemic, hypotriglyceridemic, and high-density-lipoprotein elevating properties. These findings suggest its potential application in the treatment of hyperlipidemia and associated conditions (Fenton et al., 1989).

Role in Dopamine Receptor Ligand Synthesis

The compound has been used in the synthesis of dopamine receptor ligands, offering insights into the development of new antipsychotic medications. The research demonstrates its utility in exploring the pharmacological landscape of D1 dopamine receptor affinity and selectivity (Neumeyer et al., 1991).

Application in Molecular Synthesis

6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one is instrumental in the synthesis of complex molecules, demonstrating its versatility in organic chemistry. This includes the preparation of phenoxo-bridged dicopper(II) complexes with unique spectral, electrochemical, and magnetic properties, which are of interest in materials science and catalysis (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Antiviral and Cytotoxic Activity

Derivatives of 6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one have been synthesized and tested for their antiviral and cytotoxic activities. This research contributes to the development of new therapeutic agents against viral infections (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

properties

IUPAC Name

6-bromo-7-chloro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWSWKKSEYXCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one

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